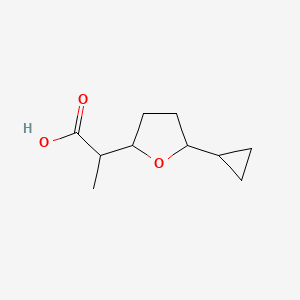![molecular formula C13H14F3NOS B2957734 3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1797781-62-4](/img/structure/B2957734.png)
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a trifluoromethylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of organic compounds using reagents such as Umemoto’s reagents . The reaction conditions often require the use of a base and a solvent, such as acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The methylsulfanyl group may contribute to the compound’s reactivity and overall biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- **3-(methylsulfanyl)-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline
- **3-(Methylsulfanyl)-N-{4-[(trifluoromethyl)sulfanyl]benzyl}cyclopentanamine
Uniqueness
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is unique due to the combination of the trifluoromethyl and methylsulfanyl groups on the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NOS/c1-19-11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNEUIMKKEGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2957653.png)
![1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2957654.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2957655.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)
![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)
![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)



![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)
